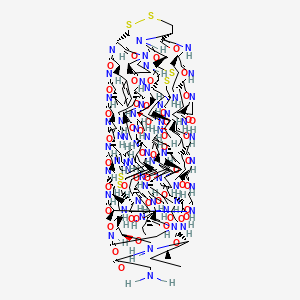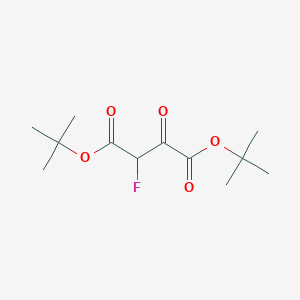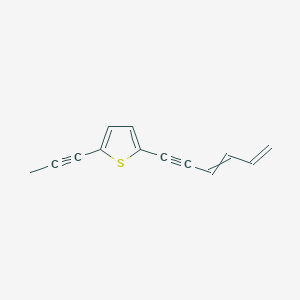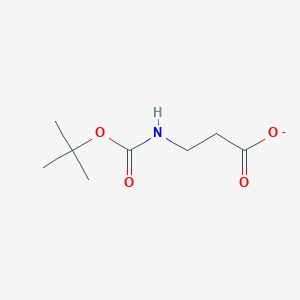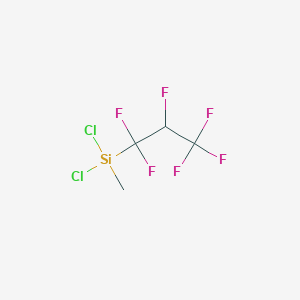
Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl- is an organosilicon compound characterized by the presence of both silicon and fluorine atoms. This compound is notable for its unique chemical properties, which make it valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl- typically involves the reaction of hexafluoropropylene with methylchlorosilane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Reduction: Can be reduced to form different organosilicon compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides and amines.
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Reduction: Often involves the use of reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of various substituted silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Reduction: Formation of reduced organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biological molecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty coatings and materials with enhanced chemical resistance
Wirkmechanismus
The mechanism of action of Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl- involves its interaction with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, making it useful in surface modification and material science. The presence of fluorine atoms enhances its chemical stability and resistance to degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)ethyl-
- Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)propyl-
- Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)butyl-
Uniqueness
Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl- is unique due to its specific combination of silicon and fluorine atoms, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
664-13-1 |
|---|---|
Molekularformel |
C4H4Cl2F6Si |
Molekulargewicht |
265.05 g/mol |
IUPAC-Name |
dichloro-(1,1,2,3,3,3-hexafluoropropyl)-methylsilane |
InChI |
InChI=1S/C4H4Cl2F6Si/c1-13(5,6)4(11,12)2(7)3(8,9)10/h2H,1H3 |
InChI-Schlüssel |
BSRLYIVDLIWOMR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C(C(C(F)(F)F)F)(F)F)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


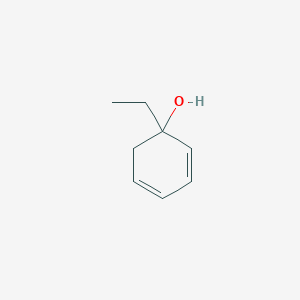
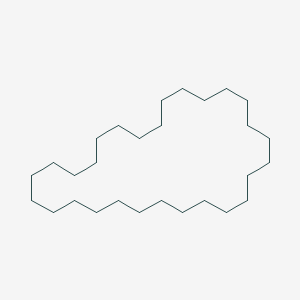

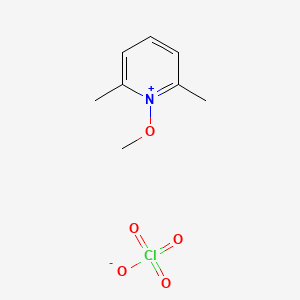
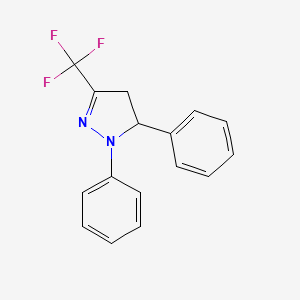

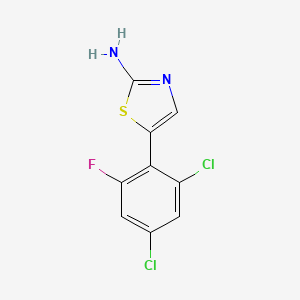
![4,4'-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile](/img/structure/B14756519.png)
![1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-](/img/structure/B14756530.png)
